![molecular formula C11H14N2O B009689 5-Butyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 103853-61-8](/img/structure/B9689.png)
5-Butyl-1H-benzo[d]imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-1,3-dihydro-benzoimidazol-2-one: is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The structure of 5-Butyl-1,3-dihydro-benzoimidazol-2-one consists of a benzimidazole core with a butyl group attached at the 5-position, which can influence its chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 5-Butyl-1,3-dihydro-benzoimidazol-2-one typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications . One common method involves the reaction of ortho-phenylenediamine with butyraldehyde under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the desired benzimidazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
5-Butyl-1,3-dihydro-benzoimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying based on the desired transformation.
Wissenschaftliche Forschungsanwendungen
5-Butyl-1,3-dihydro-benzoimidazol-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Butyl-1,3-dihydro-benzoimidazol-2-one involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts microtubule formation and affects cell division . This mechanism is particularly relevant in the context of anticancer activity, where the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the presence of the butyl group at the 5-position may influence the compound’s binding affinity and selectivity for its molecular targets .
Vergleich Mit ähnlichen Verbindungen
5-Butyl-1,3-dihydro-benzoimidazol-2-one can be compared with other similar benzimidazole derivatives:
5-Benzoyl-1,3-dihydro-benzoimidazol-2-one: This compound has a benzoyl group instead of a butyl group, which can affect its chemical reactivity and biological activity.
5-Chloro-1,3-dihydro-benzoimidazol-2-one: The presence of a chloro group can enhance the compound’s antimicrobial properties but may also influence its toxicity.
5-Hydroxy-1,3-dihydro-benzoimidazol-2-one: The hydroxy group can increase the compound’s solubility and potential for hydrogen bonding interactions.
The uniqueness of 5-Butyl-1,3-dihydro-benzoimidazol-2-one lies in its specific substitution pattern, which can modulate its chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
103853-61-8 |
---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
5-butyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-2-3-4-8-5-6-9-10(7-8)13-11(14)12-9/h5-7H,2-4H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
OJTWVPNNPIRVCX-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=C(C=C1)NC(=O)N2 |
Kanonische SMILES |
CCCCC1=CC2=C(C=C1)NC(=O)N2 |
Synonyme |
2-Benzimidazolinone,5-butyl-(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.